molecular formula C22H17Cl2N3S2 B2884808 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole CAS No. 339015-50-8

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2884808
CAS No.: 339015-50-8
M. Wt: 458.42
InChI Key: LGHDBYYZXUVQFN-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-1,2,4-triazole class, characterized by a five-membered heterocyclic ring with three nitrogen atoms. Its structure includes:

  • Position 3: A [(3,4-dichlorophenyl)methyl]sulfanyl group, introducing electron-withdrawing chlorine atoms and a thioether linkage.
  • Position 5: A 2-(methylsulfanyl)phenyl substituent, contributing additional sulfur-based hydrophobicity.
  • Position 4: A phenyl group, enhancing aromatic stacking interactions.

Synthesis typically involves nucleophilic substitution of triazole-thiol precursors with halogenated intermediates under basic conditions, as exemplified by procedures in and . The dichlorophenyl and methylsulfanyl moieties are critical for modulating electronic properties and biological activity, such as antimicrobial or enzyme inhibitory effects .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3S2/c1-28-20-10-6-5-9-17(20)21-25-26-22(27(21)16-7-3-2-4-8-16)29-14-15-11-12-18(23)19(24)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHDBYYZXUVQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 2-(methylsulfanyl)benzaldehyde and phenylhydrazine in the presence of a base to form the triazole ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 4, and 5, influencing molecular weight, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (if reported)
Target Compound (3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole) C₂₃H₁₈Cl₂N₃S₂ 483.43 g/mol 3,4-Dichlorophenyl (S-linked), 2-(methylsulfanyl)phenyl Not explicitly reported in evidence
3-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole () C₂₂H₁₈ClN₃OS 407.92 g/mol 2-Chlorobenzyl (S-linked), 3-methoxyphenyl Unspecified
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () C₂₃H₁₇ClF₃N₃S 459.91 g/mol 4-Chlorophenyl, 3-(trifluoromethyl)benzyl (S-linked) Not reported
4-(4-Fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole () C₂₀H₁₇F₄N₃OS 447.43 g/mol 4-Fluorobenzyl, 3-methoxybenzyl (S-linked), trifluoromethyl Unspecified

Key Observations :

  • Sulfur Linkages : Methylsulfanyl (S-CH₃) and benzylsulfanyl (S-CH₂Ar) groups enhance hydrophobic interactions but may reduce metabolic stability compared to sulfonyl (SO₂) or carbonyl (CO) linkers .

Critical Analysis of Structural and Functional Divergence

Role of Halogen Substituents

  • 4-Fluorobenzyl () : Introduces moderate electronegativity with reduced steric bulk compared to dichlorophenyl .

Impact of Sulfur-Containing Groups

  • Methylsulfanyl (S-CH₃) : Increases hydrophobicity but may limit hydrogen-bonding capacity.
  • Benzylsulfanyl (S-CH₂Ar) : Enhances aromatic interactions but introduces metabolic liabilities (e.g., CYP450 oxidation) .

Crystallographic and Spectroscopic Characterization

  • X-ray Diffraction : Analogs in and were characterized using SHELX/ORTEP software, confirming regiochemistry and stereoelectronic effects .
  • Spectroscopic Data : IR and NMR spectra () validate thiolate intermediate formation and substituent orientation .

Biological Activity

The compound 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article synthesizes existing research on its biological properties, particularly its antimicrobial and anticancer activities, along with synthetic methods and structure-activity relationships.

Chemical Structure and Properties

The compound features a triazole ring substituted with various functional groups, which are critical for its biological activity. The presence of the dichlorophenyl and methylsulfanyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular:

  • Activity Against Bacteria : Compounds similar to the target compound have shown promising antibacterial effects. For instance, studies involving 1,2,4-triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival. The sulfonyl and sulfanyl groups may play a role in forming reactive intermediates that disrupt cellular functions.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential:

  • Cytotoxicity Studies : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, certain triazole derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural features:

Structural Feature Effect on Activity
Dichlorophenyl Group Enhances lipophilicity and cellular uptake
Methylsulfanyl Substituent Contributes to electron donation, enhancing interaction with targets
Triazole Ring Essential for biological activity; facilitates binding to enzymes

Studies suggest that modifications to these substituents can lead to variations in potency and selectivity towards specific biological targets .

Case Studies

  • Antibacterial Screening : A recent study synthesized several triazole derivatives and tested them against a panel of bacteria. The compound exhibited superior activity compared to standard antibiotics like ciprofloxacin, highlighting the potential for developing new antibacterial agents .
  • Anticancer Evaluation : In vitro studies on triazole derivatives indicated significant cytotoxicity against cancer cell lines. The presence of specific substituents was correlated with enhanced activity, suggesting avenues for further optimization in drug design .

Q & A

Basic: How can researchers optimize the synthesis of this triazole derivative to improve yield and purity?

Methodological Answer:
The synthesis of triazole derivatives typically involves multi-step reactions, including cyclization and sulfanyl group introduction. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .
  • Catalyst use : Acidic catalysts (e.g., HCl, H₂SO₄) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side-product formation .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity .

Advanced: What experimental and computational methods are critical for resolving structural ambiguities in this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : SHELXL software (via SHELX suite) refines crystallographic data to resolve bond-length discrepancies and confirm sulfanyl substituent positions .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT-135 experiments differentiate aromatic protons and confirm methylsulfanyl group integration .
  • Density Functional Theory (DFT) : Gaussian 09 calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .

Advanced: How can researchers design experiments to evaluate this compound’s bioactivity against microbial targets?

Methodological Answer:

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and Candida albicans using microdilution broth methods (CLSI guidelines) .
  • Enzyme inhibition studies : Fluorescence-based assays to measure inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a target for antifungal triazoles .
  • Molecular docking : AutoDock Vina predicts binding affinities to CYP51 active sites, guiding SAR modifications .

Basic: What strategies mitigate regioselectivity challenges during triazole ring formation?

Methodological Answer:

  • Precursor design : Use of 1,3-dipolar cycloaddition with pre-functionalized hydrazonoyl chlorides ensures controlled substitution patterns .
  • Protecting groups : Temporary protection of sulfanyl groups with tert-butyldimethylsilyl (TBS) prevents undesired cross-reactions .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .

Advanced: How can computational modeling predict the compound’s ADME properties?

Methodological Answer:

  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 metabolism using topological polar surface area (TPSA) and LogP values .
  • Molecular dynamics (MD) simulations : GROMACS evaluates stability in lipid bilayers to assess membrane permeability .
  • Toxicity prediction : ProTox-II identifies potential hepatotoxicity risks based on structural alerts (e.g., dichlorophenyl groups) .

Basic: What analytical techniques validate the purity of intermediates during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 0.1% levels .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H]⁺) and fragments sulfanyl-containing intermediates .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

Advanced: How can researchers identify the pharmacophore responsible for this compound’s activity?

Methodological Answer:

  • Fragment-based deletion : Synthesize analogs lacking specific groups (e.g., dichlorophenyl or methylsulfanyl) and compare bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity and steric bulk with antifungal potency .
  • Photoaffinity labeling : Use UV-activated probes to map binding interactions with target proteins .

Basic: What precautions are necessary to ensure stability during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials under argon to prevent sulfanyl group oxidation .
  • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Substituent variation : Replace 3,4-dichlorophenyl with fluorophenyl or nitro groups to modulate lipophilicity and target affinity .
  • Bioisosteric replacement : Substitute methylsulfanyl with trifluoromethylsulfanyl to enhance metabolic stability .
  • Hybrid analogs : Fuse with thiadiazole or oxadiazole rings to exploit synergistic mechanisms .

Advanced: How do crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in crystals .
  • Disorder modeling : PART instructions in SHELX account for disordered sulfanyl groups, improving R-factor accuracy (<5%) .
  • Cambridge Structural Database (CSD) cross-validation : Compare bond angles/distances with analogous triazoles (e.g., refcode: XETQUR) to validate geometry .

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